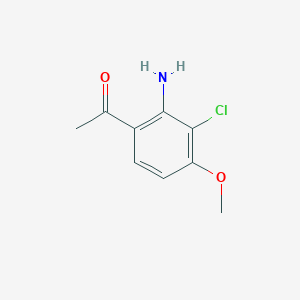

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

Description

BenchChem offers high-quality 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-amino-3-chloro-4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-5(12)6-3-4-7(13-2)8(10)9(6)11/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFUMUMEMBVBLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)OC)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652103 | |

| Record name | 1-(2-Amino-3-chloro-4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923289-36-5 | |

| Record name | 1-(2-Amino-3-chloro-4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone (CAS 923289-36-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, and expected spectral characteristics of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone. As a key pharmaceutical intermediate, particularly in the development of antiviral agents, a thorough understanding of this compound's attributes is crucial for its effective application in research and development.[1] This document synthesizes available data to offer a detailed resource for scientists and professionals in the field of drug discovery and organic synthesis.

Introduction and Nomenclature

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone, with the Chemical Abstracts Service (CAS) registry number 923289-36-5, is a substituted acetophenone. Its structure is characterized by an ethanone group and three substituents on the phenyl ring: an amino group at position 2, a chloro group at position 3, and a methoxy group at position 4. This specific arrangement of functional groups makes it a versatile building block in medicinal chemistry.

Synonyms:

-

2-Amino-3-chloro-4-methoxyacetophenone[]

-

6-Acetyl-2-chloro-3-methoxy aniline[]

-

Ethanone, 1-(2-amino-3-chloro-4-methoxyphenyl)-[1][]

Physicochemical Properties

A compilation of the known physical and chemical properties of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][] |

| Molecular Weight | 199.63 g/mol | [1][] |

| Boiling Point | 366.8 °C at 760 mmHg | [1][] |

| Density | 1.259 g/cm³ | [] |

| Flash Point | 167.0 °C |

Proposed Synthesis

-

Friedel-Crafts Acylation: The synthesis would likely commence with the acylation of a suitably substituted anisole derivative to introduce the acetyl group.

-

Nitration: Introduction of a nitro group, which serves as a precursor to the amino group.

-

Reduction: Conversion of the nitro group to an amino group.

-

Chlorination: Introduction of the chlorine atom at the desired position.

The following diagram illustrates a potential synthetic workflow.

Caption: A plausible synthetic workflow for 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone.

Representative Experimental Protocol (Based on Analogue Synthesis)

The following is a representative, non-validated protocol based on the synthesis of structurally similar compounds. This protocol should be adapted and optimized by experienced chemists.

Step 1: Friedel-Crafts Acylation of 3-Chloroanisole

-

To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) at 0 °C, add acetyl chloride dropwise.

-

After the addition is complete, add 3-chloroanisole dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully pouring the mixture into ice-cold water.

-

Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acetophenone intermediate.

Step 2: Nitration of the Acetophenone Intermediate

-

Dissolve the acetophenone intermediate in concentrated sulfuric acid at 0 °C.

-

Add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the low temperature.

-

After the addition, stir the reaction mixture at low temperature for a specified time.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitro product.

-

Filter the solid, wash with water until neutral, and dry to obtain the nitroacetophenone intermediate.

Step 3: Reduction of the Nitro Group

-

Dissolve the nitroacetophenone intermediate in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a reducing agent such as tin(II) chloride or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.

-

If using tin(II) chloride, heat the reaction mixture. For catalytic hydrogenation, pressurize the reaction vessel with hydrogen.

-

Monitor the reaction until completion.

-

Work up the reaction mixture accordingly to isolate the aminoacetophenone intermediate. This may involve neutralization and extraction.

Step 4: Chlorination of the Aminoacetophenone Intermediate

-

Dissolve the aminoacetophenone intermediate in a suitable solvent.

-

Add a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride.

-

Stir the reaction at an appropriate temperature until the starting material is consumed.

-

Quench the reaction and work up by extraction and purification (e.g., column chromatography) to yield the final product, 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone.

Spectral Analysis (Based on Analogues)

As experimental spectral data for 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone is not publicly available, this section provides an analysis based on the expected spectral features and data from closely related isomers.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, the methoxy protons, and the acetyl protons. The chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.5 - 7.5 | Doublets | 2H |

| Amino (-NH₂) | 4.0 - 5.0 (broad) | Singlet | 2H |

| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |

| Acetyl (-COCH₃) | ~2.5 | Singlet | 3H |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 195 - 205 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-Cl | 120 - 130 |

| Aromatic C-H | 110 - 130 |

| Methoxy (-OCH₃) | 55 - 60 |

| Acetyl (-COCH₃) | 25 - 30 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (ketone) | 1670 - 1690 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch (ether) | 1200 - 1275 |

| C-Cl stretch | 600 - 800 |

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (199.63 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages.

Safety and Handling

Based on safety data for similar compounds, 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Applications in Research and Development

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its classification as an intermediate for antivirals suggests its role in the development of novel therapeutic agents.[1] The presence of multiple reactive sites allows for a variety of chemical modifications, making it a valuable scaffold for building diverse chemical libraries for drug discovery screening.

Conclusion

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone is a valuable chemical intermediate with significant potential in pharmaceutical research and development. This guide has provided a comprehensive overview of its known properties, a plausible synthetic strategy, and expected analytical characteristics based on available data and chemical principles. It is intended to serve as a foundational resource for researchers and scientists working with this compound, facilitating its safe and effective use in the laboratory.

References

-

ChemBK. (n.d.). 2'-Amino-3'-chloro-4'-methoxyacetophenone. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Characteristics of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone, a substituted acetophenone derivative with potential applications in pharmaceutical and chemical research. As a key intermediate, a thorough understanding of its properties is crucial for researchers, scientists, and drug development professionals. This document details the compound's structural and fundamental properties, predicted spectral and chromatographic behavior, and provides standardized, self-validating experimental protocols for their determination. The methodologies are grounded in internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, to ensure data integrity and reproducibility. The causality behind experimental choices is explained to provide field-proven insights for practical application.

Introduction

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone (CAS No. 923289-36-5) is a substituted aromatic ketone. Its structure, featuring an acetophenone core with amino, chloro, and methoxy substituents, suggests its potential as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The interplay of these functional groups dictates the molecule's chemical reactivity, solubility, and ultimately its biological activity and suitability for various applications.

This guide is designed to be a practical resource for laboratory professionals. It moves beyond a simple listing of properties to explain the rationale behind the analytical techniques used for characterization, ensuring a deeper understanding of the data generated.

Molecular Structure and Fundamental Properties

The structural and fundamental physicochemical properties of a compound are the cornerstone of its chemical identity. These intrinsic characteristics influence its behavior in both chemical and biological systems.

Chemical Structure and Identifiers

-

IUPAC Name: 1-(2-amino-3-chloro-4-methoxyphenyl)ethanone[]

-

Synonyms: 2'-Amino-3'-chloro-4'-methoxyacetophenone, 6-ACETYL-2-CHLORO-3-METHOXY ANILINE[][2]

-

Molecular Formula: C₉H₁₀ClNO₂[][3]

-

Molecular Weight: 199.63 g/mol [][3]

Predicted Physicochemical Properties

While experimental data for this specific molecule is not widely available in the public domain, its properties can be reliably predicted based on its structure and data from similar compounds.

| Property | Predicted Value | Source |

| Boiling Point | 366.8 °C at 760 mmHg | [][3] |

| Density | ~1.3 g/cm³ | [][3] |

| Flash Point | 167.0 °C | [3] |

Expert Insight: The predicted high boiling point is characteristic of aromatic ketones with multiple polar functional groups that contribute to strong intermolecular forces. The density, being greater than water, is also expected for a chlorinated aromatic compound.

Experimental Determination of Physicochemical Properties

To ensure the generation of robust and reliable data, standardized experimental protocols are paramount. The following sections outline methodologies for determining key physicochemical parameters, grounded in the OECD Guidelines for the Testing of Chemicals.[4] These guidelines are internationally accepted as the standard for chemical safety testing.[5]

Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities. This protocol follows the principles outlined in OECD Guideline 102.

Experimental Protocol:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Solubility Profile

Causality: Understanding the solubility of a compound in various solvents is fundamental for designing reaction conditions, purification procedures, and formulations. The "flask method," as described in OECD Guideline 105, is a reliable approach.

Experimental Protocol:

-

Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Equilibration: A known amount of the compound is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

Analysis: The saturated solution is filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Classification: Solubility is typically expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in g/L or mol/L).

Predicted Solubility: Based on its structure, 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone is expected to be poorly soluble in water and non-polar solvents like hexane, but should exhibit good solubility in polar organic solvents such as ethanol, methanol, and acetone.

Acid Dissociation Constant (pKa)

Causality: The pKa value is a measure of the acidity or basicity of a compound. For 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone, the primary basic center is the amino group. The pKa will influence its ionization state at different pH values, which is critical for understanding its behavior in biological systems and for developing analytical methods like HPLC. A common method for pKa determination is potentiometric titration, following the principles of OECD Guideline 112.

Experimental Protocol:

-

Sample Preparation: A solution of the compound is prepared in a suitable solvent (e.g., a water/methanol mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.

Predicted pKa: The pKa of the anilinic amino group is expected to be in the range of 3-5. The presence of the electron-withdrawing acetyl and chloro groups on the aromatic ring will decrease the basicity of the amino group compared to aniline (pKa ≈ 4.6).

Spectral and Chromatographic Characterization

Spectroscopic and chromatographic techniques are essential for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the number and types of protons and their connectivity, while ¹³C NMR provides information about the carbon skeleton.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

δ ~2.5-2.6 ppm (s, 3H): Acetyl group (-COCH₃) protons.

-

δ ~3.8-3.9 ppm (s, 3H): Methoxy group (-OCH₃) protons.

-

δ ~4.5-5.5 ppm (br s, 2H): Amino group (-NH₂) protons. The chemical shift can be variable and the peak may be broad.

-

δ ~6.5-7.5 ppm (m, 2H): Aromatic protons. The exact chemical shifts and coupling patterns will depend on the combined electronic effects of the substituents.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

δ ~25-30 ppm: Acetyl methyl carbon (-COCH₃).

-

δ ~55-60 ppm: Methoxy carbon (-OCH₃).

-

δ ~110-150 ppm: Aromatic carbons.

-

δ ~195-205 ppm: Carbonyl carbon (C=O).

Experimental Protocol (NMR):

-

Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of an internal standard (e.g., TMS) can be added.

-

Data Acquisition: The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Predicted IR Absorption Bands (KBr pellet):

-

3300-3500 cm⁻¹: N-H stretching vibrations of the amino group (typically two bands for a primary amine).

-

2850-3000 cm⁻¹: C-H stretching vibrations of the methyl and methoxy groups.

-

~1670 cm⁻¹: C=O stretching vibration of the ketone.

-

~1600, ~1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250 cm⁻¹: C-O stretching vibration of the methoxy group.

-

~1050 cm⁻¹: C-N stretching vibration of the amino group.

-

~700-800 cm⁻¹: C-Cl stretching vibration.

Experimental Protocol (FTIR-ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 199/201 in a ~3:1 ratio due to the chlorine isotopes ³⁵Cl and ³⁷Cl).

-

Major Fragments: A prominent peak corresponding to the loss of a methyl group from the acetyl group ([M-15]⁺). Other fragments may arise from the cleavage of the C-C bond between the carbonyl group and the aromatic ring.

Experimental Protocol (GC-MS):

-

Sample Introduction: The sample is dissolved in a volatile solvent and injected into a gas chromatograph (GC) for separation from any impurities.

-

Ionization: The separated components are introduced into the mass spectrometer and ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a powerful technique for assessing the purity of a compound and for quantitative analysis. A reverse-phase method is generally suitable for substituted acetophenones.

Proposed HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., ~254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Expert Insight: The retention time of the compound will depend on the specific gradient profile. The use of formic acid in the mobile phase helps to ensure good peak shape by protonating the amino group.

Synthesis and Purification Workflow

Proposed Synthetic Pathway

A logical approach would involve the Friedel-Crafts acylation of a suitably substituted aniline derivative. However, the presence of the free amino group can complicate this reaction. A more robust strategy would involve protection of the amino group, followed by acylation and deprotection. An alternative is the nitration of a precursor, followed by reduction.

General Purification Protocol

Causality: Purification is essential to remove any unreacted starting materials, by-products, and reagents. Recrystallization is a common and effective method for purifying solid organic compounds.

Experimental Protocol (Recrystallization):

-

Solvent Selection: The crude solid is dissolved in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol/water mixture).

-

Hot Filtration: If insoluble impurities are present, the hot solution is filtered.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: The crystals are collected by vacuum filtration and washed with a small amount of cold solvent.

-

Drying: The purified crystals are dried in a vacuum oven.

Visualization of Workflows

Physicochemical Property Determination Workflow

Caption: Workflow for the determination of physicochemical properties.

Synthesis and Purification Workflow

Caption: General workflow for synthesis and purification.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the physicochemical characteristics of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone. By integrating predicted data with established, self-validating experimental protocols, this document serves as a valuable resource for researchers in drug discovery and chemical synthesis. The emphasis on the causality behind experimental choices and adherence to international standards ensures the generation of high-quality, reproducible data, which is essential for advancing scientific research and development.

References

-

OECD Guidelines for the Testing of Chemicals, Section 1: Physical Chemical Properties. [Link]

-

ChemBK. (n.d.). 2'-Amino-3'-chloro-4'-methoxyacetophenone. Retrieved from [Link]

-

Guthrie, J. P., Cossar, J., & Klym, A. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 65(9), 2154–2163. [Link]

Sources

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone molecular structure and formula

A Comprehensive Analysis for Chemical Researchers and Drug Development Professionals

Compound Overview

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone is a substituted acetophenone derivative. Its multifaceted structure, featuring an aromatic ring with amino, chloro, methoxy, and acetyl functional groups, makes it a valuable intermediate in synthetic organic chemistry. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, synthesis, and potential applications, particularly within the pharmaceutical industry. The strategic placement of its functional groups allows for a variety of chemical transformations, positioning it as a key building block for more complex molecules. It is primarily utilized in research and development as a chemical intermediate, particularly in the synthesis of novel pharmaceutical compounds.[1][2]

| Identifier | Value | Source |

| IUPAC Name | 1-(2-amino-3-chloro-4-methoxyphenyl)ethanone | [] |

| Synonyms | 2'-Amino-3'-chloro-4'-methoxyacetophenone, 6-ACETYL-2-CHLORO-3-METHOXY ANILINE | [][4] |

| CAS Number | 923289-36-5 | [][4] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][][4] |

| Molecular Weight | 199.63 g/mol | [1][] |

Molecular Structure and Physicochemical Properties

The molecular structure of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone is characterized by a benzene ring substituted with four different functional groups. The relative positions of these groups are critical to the molecule's reactivity and overall properties. The ortho-amino group to the acetyl moiety can participate in intramolecular hydrogen bonding and influence the acidity of the amine protons. The chloro and methoxy groups modulate the electron density of the aromatic ring, thereby affecting its reactivity in electrophilic substitution reactions.

Key Structural Features:

-

Acetophenone Core: Provides a reactive keto group and an aromatic ring.

-

Amino Group (-NH₂): A nucleophilic center and a site for diazotization or acylation reactions.

-

Chloro Group (-Cl): An electron-withdrawing group that influences the aromatic ring's reactivity.

-

Methoxy Group (-OCH₃): An electron-donating group that activates the aromatic ring.

Physicochemical Data:

| Property | Value | Source |

| Density | 1.259 g/cm³ (predicted) | [] |

| Boiling Point | 366.8 °C at 760 mmHg (predicted) | [1][] |

| Flash Point | 167.0 °C (predicted) | [1] |

| Refractive Index | 1.568 (predicted) | [1] |

Synthesis and Mechanistic Insights

The synthesis of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone typically involves a multi-step process starting from a more readily available substituted anisole. A common synthetic strategy is the Friedel-Crafts acylation of a suitably substituted aniline derivative. The choice of starting materials and reaction conditions is crucial to achieve the desired regioselectivity of the functional groups on the aromatic ring.

Representative Synthetic Workflow:

A plausible synthetic route would begin with the nitration of 3-chloro-4-methoxyaniline, followed by acylation and subsequent reduction of the nitro group to an amine. The specific reagents and conditions must be carefully selected to avoid unwanted side reactions and to ensure a high yield of the final product.

Sources

spectroscopic data for 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

Introduction

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone is a substituted acetophenone derivative that serves as a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents.[1][][3] Its chemical structure, possessing a unique arrangement of amino, chloro, methoxy, and acetyl functional groups on a benzene scaffold, necessitates rigorous analytical characterization to ensure identity, purity, and quality for research and development applications. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry, offering a framework for researchers, scientists, and drug development professionals.

Molecular Structure and Functional Group Analysis

The structural integrity of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone is the foundation of its chemical reactivity and downstream applications. A thorough understanding of its constituent parts is the first step in interpreting its spectral data.

-

Molecular Formula: C₉H₁₀ClNO₂[1][]

-

Molecular Weight: 199.63 g/mol [1][]

-

Key Functional Groups:

-

Primary Amine (-NH₂): An electron-donating group that significantly influences the electronic environment of the aromatic ring.

-

Chloro (-Cl): An electron-withdrawing, ortho-directing group.

-

Methoxy (-OCH₃): An electron-donating group.

-

Acetyl (-COCH₃): An electron-withdrawing group, responsible for the ketone functionality.

-

Aromatic Ring: A 1,2,3,4-tetrasubstituted benzene ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides a quantitative and qualitative map of the hydrogen atoms within the molecule. The predicted spectrum for 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone in a deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to each unique proton environment.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-5 | ~7.6 | d | 1H | This proton is ortho to the electron-withdrawing acetyl group, causing a downfield shift. It will appear as a doublet due to coupling with H-6. |

| H-6 | ~6.4 | d | 1H | This proton is ortho to the electron-donating amino group, causing an upfield shift. It will appear as a doublet due to coupling with H-5. |

| -NH₂ | ~4.5 - 5.5 | br s | 2H | The chemical shift of amine protons is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and exchange. |

| -OCH₃ | ~3.9 | s | 3H | Methoxy protons typically appear as a sharp singlet in this region. |

| -COCH₃ | ~2.6 | s | 3H | The protons of the acetyl methyl group are deshielded by the adjacent carbonyl and appear as a singlet. |

Experimental Protocol: ¹H NMR Data Acquisition [4]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a minimal amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm) for reference.

-

Vortex the vial until the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup & Acquisition:

-

Insert the NMR tube into the spectrometer's spinner.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 MHz spectrometer, 32 scans, 1-2 second relaxation delay).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks to determine the relative ratio of protons.

-

Caption: Workflow for NMR Spectroscopic Analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information on the number of unique carbon environments and their electronic nature. Due to the molecule's lack of symmetry, a total of 9 distinct signals are expected.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~198 | The carbonyl carbon is highly deshielded and appears furthest downfield.[5] |

| C-4 (C-OCH₃) | ~155 | Aromatic carbon attached to the electronegative oxygen of the methoxy group. |

| C-2 (C-NH₂) | ~148 | Aromatic carbon attached to the nitrogen of the amino group. |

| C-3 (C-Cl) | ~125 | Aromatic carbon attached to chlorine. |

| C-1 (C-C=O) | ~120 | Quaternary aromatic carbon attached to the acetyl group. |

| C-5 (C-H) | ~130 | Aromatic methine carbon. |

| C-6 (C-H) | ~110 | Aromatic methine carbon, shielded by the adjacent amino group. |

| -OCH₃ | ~56 | Methoxy carbon, a typical value for this functional group.[5] |

| -COCH₃ | ~28 | Acetyl methyl carbon in the aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450 - 3300 | N-H Stretch | Primary Amine | Medium (two bands) |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₃) | Medium |

| ~1660 | C=O Stretch | Conjugated Ketone | Strong, Sharp |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1250 - 1200 | C-O Stretch (asym) | Aryl Ether | Strong |

| 1350 - 1250 | C-N Stretch | Aromatic Amine | Medium |

| 800 - 600 | C-Cl Stretch | Aryl Halide | Medium-Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

-

Sample Application: Place a small amount of the solid 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone powder directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Collect Spectrum: Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the key absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum Features (Electron Ionization - EI):

-

Molecular Ion (M⁺): A crucial feature will be the isotopic cluster for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 natural abundance). This will result in two peaks:

-

m/z 199: Corresponding to [C₉H₁₀³⁵ClNO₂]⁺

-

m/z 201: Corresponding to [C₉H₁₀³⁷ClNO₂]⁺, with an intensity approximately one-third of the m/z 199 peak.

-

-

Key Fragmentation Pathways:

-

Loss of a methyl radical ([M-15]⁺): Alpha-cleavage of the acetyl group results in the formation of a stable acylium ion.

-

m/z 184/186

-

-

Loss of an acetyl radical ([M-43]⁺): Cleavage of the bond between the carbonyl carbon and the aromatic ring.

-

m/z 156/158

-

-

Caption: Primary fragmentation pathways for the target molecule in EI-MS.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small quantity of the sample, dissolved in a volatile solvent (e.g., methanol or dichloromethane), into the mass spectrometer, often via a direct insertion probe or a gas chromatography (GC) inlet.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Conclusion

The combination of NMR, IR, and MS provides a self-validating system for the comprehensive characterization of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone. ¹H and ¹³C NMR spectroscopy confirms the precise connectivity of the carbon-hydrogen framework. IR spectroscopy validates the presence of the key functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural information through predictable fragmentation patterns, with the distinctive chlorine isotope pattern serving as a definitive marker. Together, these techniques offer an unambiguous and authoritative confirmation of the molecule's structure, which is essential for its application in scientific research and development.

References

- Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones. (n.d.). Benchchem.

- Ethanone, 1-(2-amino-3-chloro-4-methoxyphenyl)-. (n.d.). Echemi.

- CAS 923289-36-5 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone. (n.d.). BOC Sciences.

- Comprehensive Guide to 13C NMR Peak Assignments for 1-(2-Amino-4,5-dimethoxyphenyl)ethanone. (n.d.). Benchchem.

- Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.

- 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone. (n.d.). BLD Pharm.

Sources

An In-Depth Technical Guide to the Solubility of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone, a key intermediate in various synthetic pathways, particularly in the development of pharmaceuticals.[1] Understanding the solubility of this compound is critical for researchers and drug development professionals in optimizing reaction conditions, purification processes, and formulation strategies. This document will delve into the theoretical principles governing its solubility, present its known physicochemical properties, and provide a detailed experimental protocol for its quantitative determination.

Introduction: The Significance of Solubility in Chemical Synthesis and Drug Development

The solubility of a compound in various solvents is a fundamental physicochemical property that dictates its behavior in a solution. For a molecule like 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone, which serves as a building block in the synthesis of more complex molecules, its solubility profile is of paramount importance.[1] In the realm of drug discovery and development, poor solubility can lead to challenges in absorption, distribution, metabolism, and excretion (ADME), ultimately impacting the bioavailability and efficacy of a potential therapeutic agent. A thorough understanding of solubility allows for the rational selection of solvents for chemical reactions, extractions, and chromatographic purification, as well as for the development of suitable formulations for preclinical and clinical studies.[2]

Physicochemical Properties of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

A foundational understanding of a compound's physical and chemical characteristics is essential before exploring its solubility. Below is a summary of the known properties of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone (CAS No: 923289-36-5).

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][][4] |

| Molecular Weight | 199.63 g/mol | [1][] |

| Boiling Point | 366.8°C at 760 mmHg | [1][] |

| Density | Approximately 1.259 - 1.3 g/cm³ | [1][] |

| Flash Point | 167.0±27.9 °C | [1] |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction.[2][5] This adage suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the presence and arrangement of polar functional groups and the overall molecular structure.

Molecular Structure Analysis of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone:

The structure of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone contains several functional groups that influence its polarity and potential for intermolecular interactions:

-

Amino Group (-NH₂): This is a polar group capable of acting as both a hydrogen bond donor and acceptor.

-

Chloro Group (-Cl): The electronegativity of the chlorine atom induces a dipole moment, contributing to the molecule's overall polarity.

-

Methoxy Group (-OCH₃): The oxygen atom in the methoxy group can act as a hydrogen bond acceptor.

-

Ethanone Group (-C(O)CH₃): The carbonyl group is polar and can act as a hydrogen bond acceptor.

-

Aromatic Ring: The benzene ring itself is largely nonpolar, but the substituents create an uneven distribution of electron density, making the molecule polar.

The presence of multiple polar functional groups, particularly the amino group capable of hydrogen bonding, suggests that 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone is a polar molecule.

Predicted Solubility:

Based on this structural analysis, we can predict its solubility in a range of common organic solvents:

-

High Solubility Predicted: In polar protic solvents like ethanol and methanol, and in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), due to the potential for strong dipole-dipole interactions and hydrogen bonding.

-

Moderate Solubility Predicted: In solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.

-

Low Solubility Predicted: In nonpolar solvents like hexane and toluene, where the primary intermolecular forces are weak van der Waals forces, which are less effective at overcoming the stronger interactions between the molecules of the polar solute.

Experimental Protocol for Determining Solubility

To quantitatively determine the solubility of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone, a systematic experimental approach is necessary. The following protocol outlines a reliable method for this determination.

Materials and Equipment

-

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone (high purity)

-

A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone that is in excess of its expected solubility and place it into a series of vials.

-

To each vial, add a precise volume of the selected organic solvent.

-

-

Equilibration:

-

Seal the vials and vortex them vigorously to ensure thorough mixing.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C) and allow them to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

-

Sample Preparation for Analysis:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining particulate matter.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone of known concentrations in a suitable solvent (one in which it is highly soluble, such as DMSO or methanol).

-

Analyze the standard solutions using HPLC to generate a calibration curve.

-

Dilute the filtered supernatant from the saturated solutions to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples by HPLC.

-

-

Data Interpretation:

-

Using the calibration curve, determine the concentration of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone in the diluted samples.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that specific solvent at the experimental temperature.

-

Implications for Researchers and Drug Development Professionals

The solubility data obtained through the described protocol will have significant practical implications:

-

Synthetic Chemistry: Knowledge of solubility will guide the choice of solvents for synthesizing derivatives of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone, ensuring that reactants are in the same phase to facilitate the reaction. It will also be crucial for designing effective extraction and crystallization procedures for purification.[2]

-

Process Chemistry: In scaling up the synthesis, solubility data is vital for preventing precipitation in transfer lines and for designing efficient and scalable purification protocols.

-

Formulation Science: For drug development, understanding the solubility in various pharmaceutically acceptable solvents is the first step in developing a formulation with adequate bioavailability. Low aqueous solubility may necessitate the use of formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions.

-

Analytical Chemistry: The choice of diluent for analytical methods such as HPLC and NMR is dependent on the compound's solubility.[5]

Conclusion

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Ethanone, 1-(2-amino-3-chloro-4-methoxyphenyl)-. Echemi.

- Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Scribd.

- CAS 923289-36-5 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone. BOC Sciences.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis.

- Solubility of Organic Compounds. (2023, August 31). University of Calgary.

- 2'-Amino-3'-chloro-4'-methoxyacetophenone. ChemBK.

Sources

An In-depth Technical Guide to 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone: Safety, Handling, and Synthetic Potential

Executive Summary

This technical guide provides a comprehensive overview of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone (CAS No. 923289-36-5), a substituted aminoacetophenone with significant potential as a building block in medicinal chemistry and drug development. As a specialized chemical intermediate, a thorough understanding of its physicochemical properties, safety protocols, and chemical reactivity is paramount for its effective and safe utilization in a research and development setting. This document synthesizes available data with established principles of chemical safety and reactivity to offer a field-proven perspective for researchers, scientists, and drug development professionals. It is important to note that while this compound is available commercially, detailed experimental studies on its synthesis, reactivity, and toxicology are not widely published. Therefore, this guide combines direct information with reasoned extrapolations from structurally similar compounds to provide the most comprehensive assessment currently possible.

Physicochemical Properties

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone is a multi-functionalized aromatic ketone. Its structure, featuring an aniline moiety ortho to an acetyl group, alongside chloro and methoxy substituents, dictates its physical and chemical behavior. These functional groups provide multiple handles for synthetic modification, making it a versatile intermediate.

| Property | Value | Source |

| CAS Number | 923289-36-5 | [1][] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][] |

| Molecular Weight | 199.63 g/mol | [] |

| IUPAC Name | 1-(2-amino-3-chloro-4-methoxyphenyl)ethanone | [] |

| Appearance | White to yellow or orange powder/crystal (typical) | [3] |

| Boiling Point (Predicted) | 366.8 °C at 760 mmHg | [1][] |

| Density (Predicted) | 1.259 - 1.3 g/cm³ | [1][] |

| Flash Point (Predicted) | 167.0 °C | [1] |

| SMILES | CC(=O)C1=C(C(=C(C=C1)OC)Cl)N | [] |

| InChI Key | MVFUMUMEMBVBLZ-UHFFFAOYSA-N | [] |

Comprehensive Safety & Handling Protocols

The safety profile of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone is not extensively documented in public literature. However, its structure as a chlorinated aniline derivative warrants a high degree of caution. Structurally related compounds, such as ortho- and para-anisidine, are known to be toxic, with potential for causing methemoglobinemia, skin irritation, and carcinogenicity[4][5][6]. Therefore, a conservative and rigorous approach to handling is mandatory.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the toxicological profile of analogous compounds, this substance should be treated as acutely toxic, a potential carcinogen, and a skin/eye irritant.

-

Engineering Controls: All manipulations of the solid or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Eye Protection: Chemical safety goggles with side shields are required at all times. For operations with a higher risk of splashing, a full-face shield should be worn over the goggles.

-

Skin Protection: A flame-retardant lab coat is mandatory. Double-gloving with nitrile gloves is recommended. Given that chlorinated aromatic amines can have high skin permeability, gloves should be inspected before use and changed immediately upon contamination[4].

-

Respiratory Protection: For situations where a fume hood is not feasible or during a large spill cleanup, a NIOSH-approved respirator with cartridges for organic vapors and particulates is required.

Caption: Figure 1: Laboratory Safety Workflow

Spill and Emergency Procedures

-

Small Spill (Solid): Wearing appropriate PPE, gently sweep the material to avoid raising dust. Place into a sealed, labeled container for hazardous waste disposal. Clean the area with a detergent solution, followed by a solvent rinse (e.g., ethanol).

-

Small Spill (Solution): Absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Large Spill: Evacuate the immediate area and notify Environmental Health & Safety (EH&S). Prevent entry of unauthorized personnel.

-

First Aid:

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

-

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Predicted Reactivity & Synthetic Utility

The synthetic utility of 1-(2-amino-3-chloro-4-methoxyphenyl)ethanone arises from the reactivity of its amino and acetyl groups. The ortho relationship between these groups is particularly significant, predisposing the molecule to intramolecular cyclization reactions to form valuable heterocyclic scaffolds.

N-Functionalization (Acylation, Alkylation)

The primary amine is a potent nucleophile and is expected to readily undergo acylation with acid chlorides or anhydrides, and alkylation with alkyl halides. This allows for the introduction of a wide variety of substituents at the nitrogen atom, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

Caption: Figure 2: Predicted N-Acylation Reaction

Carbonyl Chemistry

The acetyl group's carbonyl carbon is electrophilic and can participate in various condensation reactions. For instance, reaction with aldehydes can form chalcone-like structures, which are themselves important pharmacophores. The ketone can also be reduced to a secondary alcohol, introducing a new chiral center.

Intramolecular Cyclization: The Friedländer Annulation

A cornerstone reaction for 2'-aminoacetophenones is the Friedländer synthesis, which provides a direct route to quinolines[7][8]. This reaction involves the condensation of the 2'-aminoacetophenone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester) under acidic or basic conditions. The presence of the chloro and methoxy substituents on the resulting quinoline ring system provides further opportunities for diversification, for example, through palladium-catalyzed cross-coupling reactions.

Caption: Figure 3: Predicted Friedländer Annulation

Analytical Methodologies (Recommended Approach)

While specific, validated analytical methods for this compound are not available in the literature, standard techniques for small organic molecules are applicable for its characterization and quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will confirm the presence of aromatic, methoxy, and acetyl protons, and the amine protons. The splitting patterns of the aromatic protons will confirm the substitution pattern.

-

¹³C NMR will show characteristic peaks for the carbonyl carbon, aromatic carbons (with distinct shifts for those bonded to Cl, O, and N), and the methyl carbons of the acetyl and methoxy groups.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable. The mass spectrum should show a prominent molecular ion peak (M+) and a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, confirming the presence of a single chlorine atom.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC with a C18 column and a mobile phase gradient of water and acetonitrile (both likely containing 0.1% formic acid or trifluoroacetic acid) would be a standard method for purity assessment. Detection via a UV detector would be effective due to the aromatic chromophore.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should display characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ketone (around 1650-1680 cm⁻¹), and C-O stretching of the methoxy group.

-

Potential Applications in Drug Discovery

This compound is categorized as a pharmaceutical intermediate for antivirals[1]. Its true value lies in its potential as a scaffold for generating libraries of complex molecules for screening. The substituted aniline and acetophenone moieties are common features in a wide range of biologically active compounds.

-

Scaffold for Heterocycles: As previously discussed, its ability to form quinolines via the Friedländer synthesis is a primary application. Quinolines are a privileged scaffold in medicinal chemistry, found in drugs with antimalarial, antibacterial, and anticancer properties.

-

Kinase Inhibitors: The aminophenyl ketone structure is a feature in some classes of kinase inhibitors. The amino group often forms a key hydrogen bond interaction in the hinge region of the kinase active site.

-

Antiviral Agents: While the specific target is not publicly disclosed, many antiviral drugs are heterocyclic compounds. This intermediate provides a starting point for the synthesis of novel, highly substituted heterocycles that could be screened for antiviral activity.

Conclusion

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone is a chemical intermediate with considerable potential for the synthesis of complex heterocyclic molecules relevant to drug discovery. Its multifunctional nature allows for a diverse range of chemical transformations. However, the lack of extensive public data on its synthesis, reactivity, and toxicology necessitates that it be handled with a high degree of caution, guided by the known hazards of structurally related chlorinated anilines. The protocols and predicted reactivity outlined in this guide provide a solid foundation for researchers to work with this compound safely and effectively, paving the way for its application in the development of novel therapeutics. Further research into the specific biological applications and a more detailed toxicological assessment of this compound is highly encouraged.

References

-

The Significance of 2-Aminoacetophenone in Organic Synthesis. (n.d.). Gallochem. Retrieved January 3, 2026, from [Link]

-

Multi component condensation of an aryl aldehyde, acetyl chloride, acetonitrile and enolisable ketone in presence of Nafion-H... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

2'-Amino-3'-chloro-4'-methoxyacetophenone. (n.d.). ChemBK. Retrieved January 3, 2026, from [Link]

-

Qian, P., Su, J.-H., Wang, Y., Bi, M., Zha, Z., & Wang, Z. (2017). Electrocatalytic C–H/N–H Coupling of 2′-Aminoacetophenones for the Synthesis of Isatins. The Journal of Organic Chemistry, 82(12), 6434–6440. [Link]

-

p-Anisidine and its hydrochloride: Human health tier II assessment. (2019, December 12). Australian Government Department of Health and Aged Care. Retrieved January 3, 2026, from [Link]

-

ortho-Anisidine and ortho-Anisidine Hydrochloride. (2020). In Some Aromatic Amines and related Compounds. International Agency for Research on Cancer. Retrieved from [Link]

-

Toyoda, T., et al. (2020). Toxicological effects of two metabolites derived from o-toluidine and o-anisidine after 28-day oral administration to rats. Journal of Toxicologic Pathology, 33(1), 29-37. [Link]

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketone HCl Salts. (2024). The Journal of Organic Chemistry. Retrieved January 3, 2026, from [Link]

-

HAZARD SUMMARY: p-ANISIDINE. (n.d.). New Jersey Department of Health. Retrieved January 3, 2026, from [Link]

- U.S. Patent No. US-20220267425-A1. (2022). Google Patents.

-

Ethanone, 1-(3-chloro-4-methoxyphenyl)-. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]

- U.S. Patent No. US-20150018347-A1. (2015). Google Patents.

- U.S. Patent No. US 6,399,781 B1. (2002). Google Patents.

-

SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOGICAL ACTIVITY. (2019). Plant Archives, 19(2), 2639-2644. [Link]

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1104–1108. [Link]

-

Synthesis and Characterization of Novel Unsymmetrical and Symmetrical 3-Halo- or 3-Methoxy-substituted 2-Dibenzoylamino-1,4-naphthoquinone Derivatives. (2018). Molecules, 23(8), 1973. [Link]

- China Patent No. CN104529798A. (2015). Google Patents.

Sources

- 1. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. ortho-Anisidine and ortho-Anisidine Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. nj.gov [nj.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

Foreword for the Research Professional

Chemical Identification

It is imperative to begin with a precise identification of the substance to ensure all safety protocols are correctly applied.

| Identifier | Value |

| IUPAC Name | 1-(2-amino-3-chloro-4-methoxyphenyl)ethanone[] |

| CAS Number | 923289-36-5[2][3] |

| Molecular Formula | C9H10ClNO2[][2] |

| Molecular Weight | 199.63 g/mol [][2] |

| Synonyms | Ethanone, 1-(2-amino-3-chloro-4-methoxyphenyl)-; 6-ACETYL-2-CHLORO-3-METHOXY ANILINE; (2-Amino-3-chloro-4-methoxyphenyl)acetone[] |

Hazard Identification and GHS Classification (Inferred)

While specific GHS classification for 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone is not definitively established in the provided search results, an inferred classification can be made based on the hazard profiles of similar substituted acetophenones.[4][5][6][7]

-

Acute Oral Toxicity: Likely Category 4, "Harmful if swallowed."[4][5]

-

Skin Corrosion/Irritation: Likely Category 2, "Causes skin irritation."[6][8]

-

Serious Eye Damage/Eye Irritation: Likely Category 2, "Causes serious eye irritation."[6][8]

-

Specific Target Organ Toxicity (Single Exposure): Potentially Category 3, "May cause respiratory irritation."[5][6]

Precautionary Statements (Recommended):

-

Prevention: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[4][9][10]

-

Response: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If inhaled, remove person to fresh air and keep comfortable for breathing.[4][5][11][12]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[9][12]

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.[4]

First-Aid Measures: A Self-Validating Protocol

In the event of exposure, immediate and appropriate action is critical. The following protocols are designed to be self-validating, meaning they are standard, robust procedures for chemical exposures of this nature.

Caption: First-Aid Response Workflow.

-

General Advice: In all cases of doubt, or when symptoms persist, seek medical advice. Symptoms of poisoning may occur after several hours; therefore, medical observation for at least 48 hours after the accident is recommended.[4]

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][13]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothes and shoes. If skin irritation persists, call a physician.[5][11][13]

-

In Case of Eye Contact: Rinse immediately and thoroughly with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention immediately.[8][13]

-

If Swallowed: Call a physician or poison control center immediately. Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting.[4][5][13]

Accidental Release Measures and Spill Containment

A structured response to a spill is critical to prevent wider contamination and exposure.

Caption: Spill Containment and Cleanup Workflow.

-

Personal Precautions: Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Wear personal protective equipment.[9][10]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[11]

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.[9]

Handling and Storage: Proactive Safety Measures

The principle of "as low as reasonably achievable" (ALARA) for exposure should guide all handling and storage practices.

-

Safe Handling:

-

Storage Conditions:

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are the primary barriers against exposure.

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8][11]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. The selection of suitable gloves depends not only on the material but also on further marks of quality and varies from manufacturer to manufacturer.[4][11]

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

-

Physical and Chemical Properties

A summary of the known physical and chemical properties is presented below. Note that some data points are not available and are marked as such.

| Property | Value | Source |

| Appearance | Solid (inferred) | N/A |

| Odor | No data available | N/A |

| Boiling Point | 366.8 °C at 760 mmHg | [][2] |

| Density | 1.259 - 1.3 g/cm³ | [][2] |

| Flash Point | 167.0 °C | [2] |

| Solubility | No data available | N/A |

| Refractive Index | 1.568 | [2] |

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: The material is expected to be stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[14]

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: Incompatible materials, heat, and direct sunlight.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.

Toxicological and Ecological Information

A significant data gap exists for the specific toxicological and ecotoxicological properties of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone.

-

Toxicological Information:

-

Carcinogenicity:

-

IARC: No ingredient of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[8][15]

-

NTP: No ingredient of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP.[8][15]

-

OSHA: No component of this product present at levels greater than or equal to 0.1% is on OSHA's list of regulated carcinogens.[8][15]

-

-

Ecological Information:

-

No data is available on the ecotoxicity of this compound. It should not be released into the environment.[11]

-

References

-

Safety data sheet - 4'-Methoxyacetophenone. [Link]

-

Material Safety Data Sheet - Cole-Parmer. [Link]

-

2'-Amino-3'-chloro-4'-methoxyacetophenone - ChemBK. [Link]

-

Ethanone, 1-(3-chloro-4-methoxyphenyl)- - NIST WebBook. [Link]

-

2-Chloro-1-(4-methoxyphenyl)ethanone - PubChem. [Link]

-

2-Amino-4'-methoxyacetophenone hydrochloride - PubChem. [Link]

-

Safety Data Sheet: Vertocitral - Chemos GmbH & Co.KG. [Link]

-

2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one - PubChem. [Link]

-

Lebanon Seaboard Corporation SDS. [Link]

-

3'-Chloro-4'-methoxyacetophenone - PubChem. [Link]

Sources

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 2-Amino-4'-methoxyacetophenone hydrochloride | C9H12ClNO2 | CID 12487188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3'-Chloro-4'-methoxyacetophenone | C9H9ClO2 | CID 520857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. biosynth.com [biosynth.com]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. chemos.de [chemos.de]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone, a key building block in contemporary medicinal chemistry. The document delves into its chemical properties, commercial availability, and detailed protocols for its synthesis, purification, and analytical characterization. Furthermore, it explores the compound's significant applications in the development of novel therapeutics, particularly as a precursor to kinase inhibitors and other vital heterocyclic scaffolds. This guide is intended to be a critical resource for researchers engaged in drug discovery and process development, offering both foundational knowledge and practical, field-proven insights to facilitate innovation.

Introduction: The Strategic Importance of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone in Medicinal Chemistry

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone, with CAS number 923289-36-5, is a substituted acetophenone that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its unique substitution pattern—an aniline, a chloro group, and a methoxy group on the aromatic ring—provides multiple reactive sites for the construction of diverse heterocyclic systems. This trifecta of functional groups allows for regioselective modifications, making it a powerful tool for medicinal chemists aiming to fine-tune the pharmacological properties of new drug candidates. The amino group serves as a nucleophile or a handle for further derivatization, the chloro substituent can participate in cross-coupling reactions or act as a blocking group, and the methoxy group influences the electronic properties of the ring system. This guide will provide an in-depth exploration of this versatile molecule, from sourcing to application.

Commercial Availability and Physicochemical Properties

A variety of chemical suppliers offer 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone, typically for research and development purposes. The purity of the commercially available compound is generally high, often exceeding 98%.[3]

Table 1: Commercial Suppliers of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

| Supplier | Purity | Catalog Number | Additional Information |

| BOC Sciences | >98% | 923289-36-5 | Offers custom synthesis and bulk quantities.[3] |

| Sigma-Aldrich | Not specified | Not readily available | Product listing exists, indicating potential availability. |

| Echemi | Not specified | 923289-36-5 | Listed as a pharmaceutical intermediate.[2] |

| ChemBK | Not specified | 923289-36-5 | Aggregates multiple suppliers.[4] |

| BLD Pharm | Not specified | 923289-36-5 | Provides information on related chemical categories.[5] |

| 2a biotech | Not specified | 2A-9059163 | Lists the compound as an intermediate.[6] |

| GIHI CHEMICALS | Not specified | Not specified | Available for inquiry.[7] |

| Shanghai Amole | Not specified | 923289-36-5 | Spot supply available.[8] |

Table 2: Physicochemical Properties of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | [2][3] |

| Molecular Weight | 199.63 g/mol | [3] |

| Appearance | Off-white to light yellow solid | General observation |

| Boiling Point | 366.8 °C at 760 mmHg | [3] |

| Density | 1.259 g/cm³ | [3] |

| InChI Key | MVFUMUMEMBVBLZ-UHFFFAOYSA-N | [3] |

| SMILES | CC(=O)C1=C(N)C(Cl)=C(OC)C=C1 | [3] |

Synthesis and Purification: A Detailed Protocol

While several synthetic routes to substituted acetophenones exist, a plausible and efficient method for the preparation of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone involves the Friedel-Crafts acylation of a suitable aniline precursor. The following protocol is a scientifically sound, albeit constructed, procedure based on established chemical principles.

Proposed Synthetic Pathway

The synthesis initiates with the acetylation of 2-chloro-3-methoxyaniline to protect the amino group, followed by a Friedel-Crafts acylation and subsequent deprotection.